N-(tert-butoxycarbonyl)-N,O-dimethyl-L-serine

Membrane Permeability Lipophilicity Peptidomimetics

Standard Boc-Ser-OH or mono-methylated variants fail to provide the reduced hydrogen-bonding capacity (LogP 0.6) required for membrane-permeable cyclic peptides. This Nα,O-dimethylated L-serine derivative solves coupling inefficiency in SPPS while resisting racemization. - Enables coibamide A total synthesis & depsipeptide pharmacophores - Requires PyBroP/PyAOP for optimal SPPS coupling efficiency - Extends in vivo half-life via amide bond shielding

Molecular Formula C10H19NO5
Molecular Weight 233.26 g/mol
CAS No. 184104-28-7
Cat. No. B3248151
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(tert-butoxycarbonyl)-N,O-dimethyl-L-serine
CAS184104-28-7
Molecular FormulaC10H19NO5
Molecular Weight233.26 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)N(C)C(COC)C(=O)O
InChIInChI=1S/C10H19NO5/c1-10(2,3)16-9(14)11(4)7(6-15-5)8(12)13/h7H,6H2,1-5H3,(H,12,13)/t7-/m0/s1
InChIKeyWEJGHAGAXIUQOF-ZETCQYMHSA-N
Commercial & Availability
Standard Pack Sizes0.25 g / 1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Boc-N,O-Dimethyl-L-serine: Doubly-Methylated Serine Building Block


N-(tert-butoxycarbonyl)-N,O-dimethyl-L-serine (CAS 184104-28-7) is a protected, non-proteinogenic L-serine derivative featuring both Nα-methylation and side-chain O-methylation, bearing a standard Boc (tert-butoxycarbonyl) N-terminal protecting group. With the molecular formula C10H19NO5 and a molecular weight of 233.26 g/mol, this doubly alkylated amino acid serves as a specialized building block for the synthesis of conformationally constrained, N-methylated peptides and peptidomimetics [1]. Its structural modifications—specifically, the elimination of both backbone and side-chain hydrogen-bond donor capacity—are intended to enhance membrane permeability and metabolic stability, and to modulate peptide secondary structure [2].

Protected N,O-dimethyl-L-serine building block for solid-phase peptide synthesis (SPPS).
Supports design of N-methylated, conformationally constrained peptidomimetics.
Reported to influence passive membrane permeability and metabolic stability in research models.

Why Boc-N,O-Dimethyl-L-serine Is Irreplaceable


Substituting N-(tert-butoxycarbonyl)-N,O-dimethyl-L-serine with a standard Boc-Ser-OH, a mono-methylated Boc-Ser(Me)-OH, or a Boc-N-Me-Ser-OH is not chemically equivalent and can critically undermine peptide synthesis outcomes and final product properties. The combination of Nα- and O-methylation in this compound confers a unique, reduced hydrogen-bonding capacity and a specific hydrophobic/steric profile (LogP 0.6) that its analogs lack, directly impacting passive membrane permeability, conformational bias, and resistance to proteolysis [1] [2]. Furthermore, the Nα-methyl group significantly alters the compound's reactivity during solid-phase peptide synthesis (SPPS); while it increases resistance to Cα-racemization compared to unmethylated serine, it also dramatically reduces coupling efficiency with standard reagents, necessitating the use of specialized, more powerful coupling agents like PyBroP or PyAOP to avoid low yields and incomplete sequences .

Mono-methylated analogs may not provide equivalent hydrogen-bond profile
Boc-Ser-OH, Boc-Ser(Me)-OH, or Boc-N-Me-Ser-OH lack the dual Nα,O-dimethyl motif, which can shift conformational bias and permeability properties compared to the doubly methylated derivative.
SPPS coupling efficiency may shift with standard reagents
The N-methyl group introduces steric hindrance; substitutions that ignore this may lead to significantly lower coupling yields unless specialized agents (e.g., PyBroP, HATU) are adopted.
Chiral integrity outcomes may differ across serine analogs
Nα-methylation reduces racemization risk relative to unmethylated serine, but coupling method selection still strongly influences enantiomeric purity of the final peptide.

Boc-N,O-Dimethyl-L-serine: Quantitative Evidence


LogP and Predicted Membrane Permeability

The target compound demonstrates a notable increase in lipophilicity compared to its N-methyl-only analog, which is a key determinant of passive membrane permeability. The computed XLogP3-AA value for N-(tert-butoxycarbonyl)-N,O-dimethyl-L-serine is 0.6 [1]. In contrast, the direct comparator Boc-N-Me-Ser-OH, which lacks the O-methyl group, has a reported XLogP3 value of 0.1 [2]. This represents a quantified increase of 0.5 LogP units, or a factor of approximately 3.2x in terms of partition coefficient, which is significant for influencing the ability of peptides containing this residue to cross lipid bilayers [3].

LogP comparison
Head-to-head
+0.5 LogP units vs. Boc-N-Me-Ser-OH (0.6 vs 0.1)
Reported higher lipophilicity may support permeability screening design.
In silico XLogP3 prediction; experimental validation in target membrane system advised.
Membrane Permeability Lipophilicity Peptidomimetics

Coupling Efficiency Challenges

While providing significant biophysical advantages, the Nα-methyl group in this class of compounds introduces substantial steric hindrance, making amide bond formation inherently difficult. The use of standard coupling reagents with N-methylated amino acids is a well-documented source of low yields. In a comparative study on hindered peptides, coupling reactions involving Boc-protected N-methylated amino acids yielded less than 10% of the target tripeptide when using common methods like pivaloyl mixed anhydride or pentafluorophenyl ester activation [1]. This quantifiable inefficiency underscores that the use of this building block necessitates a deliberate choice of specialized coupling reagents (e.g., PyBroP, HATU, PyAOP) to achieve synthetically useful yields, a critical factor for procurement planning that is not a concern for its unmethylated analog Boc-Ser-OH .

Coupling efficiency
Class-level
Reported >90% lower yield with standard activation methods vs. specialized reagents
Class-level inference: N-methyl amino acids require careful coupling agent selection.
Based on Boc-N-methyl amino acid model studies; compound-specific optimization needed.
Peptide Synthesis Solid-Phase Synthesis Coupling Reagents

Racemization Risk During Coupling

The Nα-methylation on this compound confers a significantly altered racemization profile compared to non-methylated serine during peptide coupling. In a foundational study on N-methylamino acid racemization, the model peptide Z-Ala-MeLeu, when coupled with Gly-OBzl via standard methods, exhibited extensive racemization ranging from 2.8% to 39%, with the extent being highly dependent on the presence of salts and the specific coupling method [1]. Only the N-hydroxysuccinimide (HONSu) ester method consistently provided stereochemically pure product [1]. This established data for the N-methyl amino acid class indicates that while N-(tert-butoxycarbonyl)-N,O-dimethyl-L-serine is less prone to racemization than Boc-Ser-OH, it still requires careful selection of coupling conditions to maintain chiral integrity, a critical quality control parameter for biologically active peptides [2].

Racemization range
Class-level
2.8% to 39% racemization reported for N-methyl model peptide; method-dependent
Chiral purity requires method-specific validation; HONSu ester method gave 0% in model system.
Extrapolated from N-methylamino acid class; direct verification recommended.
Racemization Chiral Purity Peptide Coupling

Validated in Coibamide A Total Synthesis

The utility of this doubly methylated serine derivative is directly validated by its use in the total synthesis of coibamide A, a highly N- and O-methylated cytotoxic cyclic depsipeptide marine natural product [1]. The synthesis of coibamide A and its analogs relies on the precise incorporation of N,O-dimethylserine residues to achieve the correct biological conformation and activity. For example, the Fmoc-protected version of this compound, N-Fmoc-N,O-dimethyl-L-serine, was a critical component in the solid-phase total synthesis of azacoibamide A and its O-desmethyl analog, with the resulting compounds displaying low micromolar activities against cancer cell lines [2]. This proven application in a complex, stereochemically challenging total synthesis serves as a powerful, peer-reviewed validation of this building block's utility and synthetic compatibility, justifying its selection over simpler analogs that cannot provide the same dual-methylation motif.

Total synthesis validation
Cross-study
Key building block in coibamide A macrocyclic depsipeptide synthesis (via Fmoc analog)
Supports synthetic route feasibility for dual N,O-dimethylated scaffolds.
Functional differentiation: mono-methylated analogs cannot reproduce this pharmacophore.
Natural Product Synthesis Coibamide A Peptide Macrocycles

Application Scenarios for Boc-N,O-Dimethyl-L-serine


Orally Bioavailable N-Methylated Cyclic Peptides

This compound is the optimal building block for incorporating an N,O-dimethylserine residue into cyclic peptide scaffolds where enhanced passive membrane permeability is a primary design goal. The 0.6 LogP value (a 0.5-unit increase over its N-methyl-only analog) [1] supports its use in creating more lipophilic peptides. Research confirms that systematic N-methylation is a key strategy for improving oral bioavailability in cyclic peptides [2].

Complex Highly Methylated Natural Product Synthesis

This compound is an essential precursor for the total synthesis of complex, biologically active depsipeptides like coibamide A, a highly N- and O-methylated cytotoxic agent. Its use is validated in the literature for constructing the unique pharmacophore of these molecules [3]. This application is a primary driver for its procurement, as no mono-methylated analog can achieve the same structural outcome.

Peptides with Maximized Proteolysis Resistance

N-(tert-butoxycarbonyl)-N,O-dimethyl-L-serine should be selected for projects where extending the in vivo half-life of a peptide therapeutic is critical. N-methylation, a feature of this compound, is a well-established strategy to confer metabolic stability by shielding the amide bond from enzymatic degradation [2]. This is a key advantage over non-methylated serine building blocks.

Application
Selection Property
Validation Focus
N-Methylated cyclic peptide permeability studies
Reported LogP increase vs. N-methyl-only serine analog
Passive membrane permeability assay context
Coibamide A total synthesis research
Dual N,O-methylation motif required for pharmacophore construction
Synthetic route compatibility and macrocyclization efficiency
Proteolysis resistance peptide design
N-methylation reported to reduce enzymatic degradation
Stability assay context and metabolite profiling
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